![molecular formula C12H10FNO2 B3095128 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261912-29-1](/img/structure/B3095128.png)
6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Overview
Description
Chemical Reactions Analysis
The chemical reactions of “6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol” would depend on its molecular structure. Based on similar compounds, it may belong to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .Scientific Research Applications
Synthesis and Biological Activities
- Pyrimidine derivatives, including those related to 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, are synthesized for their potential anti-inflammatory and analgesic activities. Such compounds are evaluated using various biological screening methods, highlighting their relevance in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Anticancer Research
- Novel nicotinonitrile derivatives, which are structurally related to this compound, have been studied for their antiproliferative activities. These compounds exhibit strong antiproliferative activity and induce apoptosis, particularly in cancer cell lines, highlighting their potential as anticancer agents (M. El-Hashash et al., 2019).
Food Chemistry
- The formation of compounds like 6-(hydroxymethyl)pyridin-3-ol, which is closely related to this compound, has been investigated in the context of food chemistry. This research explores the pathways of formation of pyridin-3-ols in foods, especially under conditions of thermal heating and the presence of ammonia (F. Hidalgo, Cristina M Lavado-Tena, & R. Zamora, 2020).
Photodecarboxylation Properties in Zinc Photocages
- Derivatives of meta-nitrophenylacetic acid, which include methoxy and fluoro variants, have been studied for their photodecarboxylation properties in zinc photocages. This research is significant in the development of new tools for biological applications, where the performance of such compounds in photocaging is of prime importance (A. Shigemoto et al., 2021).
Mechanism of Action
Target of Action
Similar fluorinated pyridines have been used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
A related compound, 4-(2,6-diphenyl-2h-pyrazolo[4,3-c]pyridin-7-yl)phenol, has been shown to combine antiproliferative effects with the induction of cell death .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-10(11(13)6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCMSALYJQEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692566 | |
Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-29-1 | |
Record name | 3-Pyridinol, 6-(2-fluoro-4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261912-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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